(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
Description
(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. This compound’s structure allows for hydrogen bonding via the hydroxyl (-OH) and amine (-NH₂) groups, influencing solubility and biological interactions.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m1/s1 |
InChI Key |
YJLGGNXKKIPDFU-LDYMZIIASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)OC |
Origin of Product |
United States |
Preparation Methods
Nitroaldol (Henry) Reaction Followed by Reduction and Resolution
Step 1: Nitroaldol Reaction
A Henry reaction is performed between 4-methoxy-3-methylbenzaldehyde and nitromethane under basic conditions to form a β-nitro alcohol intermediate. This step introduces the carbon skeleton and the nitro group, which serves as a latent amino group.Step 2: Reduction of Nitro Group
The nitro group is then reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst) or chemical reductants such as borane complexes. This converts the β-nitro alcohol into the corresponding β-amino alcohol.Step 3: Chiral Resolution
The resulting racemic mixture is resolved into the desired (1S,2R) enantiomer using chiral resolving agents or crystallization techniques. This step is crucial for obtaining high enantiomeric purity essential for biological activity and further applications.
Alternative Synthetic Route: Cyanohydrin Formation and Reduction
Step 1: Cyanohydrin Formation
Starting from 4-methoxy-3-methylbenzaldehyde, a cyanohydrin intermediate can be formed by reaction with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as zinc iodide.Step 2: Reduction to Amino Alcohol
The nitrile group is subsequently reduced using borane-tetrahydrofuran complex to yield the amino alcohol. This method allows for stereochemical control depending on catalyst and reaction conditions.
Industrial Scale Synthesis Considerations
- Large-scale synthesis employs continuous flow reactors and automated monitoring to optimize yields and stereochemical purity.
- Protection and deprotection strategies for amino and hydroxyl groups are used to avoid side reactions.
- Chiral high-performance liquid chromatography (HPLC) or enzymatic catalysis may be employed for enantiomeric enrichment.
- Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized for scalability and reproducibility.
Summary of Preparation Routes and Conditions
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Nitroaldol Reaction | 4-methoxy-3-methylbenzaldehyde + nitromethane, base | β-nitro alcohol intermediate |
| Reduction | H2, Pd/C catalyst or borane-THF complex | β-amino alcohol (racemic mixture) |
| Chiral Resolution | Chiral resolving agent, crystallization | Enantiomerically pure (1S,2R) amino alcohol |
| Cyanohydrin Formation | TMSCN, ZnI2 catalyst | Cyanohydrin intermediate |
| Nitrile Reduction | Borane-THF complex | Amino alcohol |
| Industrial Optimization | Continuous flow, automated monitoring | High yield, stereochemical purity |
Research Findings on Preparation and Stereochemistry
- The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions during reduction steps.
- Chiral resolution remains the most reliable method to obtain the (1S,2R) enantiomer with >98% enantiomeric excess.
- Spectroscopic characterization (NMR, IR, MS) confirms the presence of amino, hydroxyl, methoxy, and methyl groups and validates stereochemical purity.
- Crystallization techniques exploiting differential solubility of diastereomeric salts have been reported to efficiently separate enantiomers with yields up to 73% in some cases.
Spectroscopic and Analytical Characterization
| Technique | Key Features Detected | Purpose |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 6.8–7.2 ppm), amino (δ 3.0–3.5 ppm), hydroxyl (δ 1.5–2.5 ppm) | Structural confirmation and purity |
| ¹³C NMR | Aromatic carbons, methoxy carbon, chiral centers | Structural assignment |
| IR Spectroscopy | N-H stretch (~3350 cm⁻¹), C-O stretch (~1050 cm⁻¹), aromatic C=C (~1600 cm⁻¹) | Functional group identification |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 195.26 | Molecular weight confirmation |
| Chiral HPLC | Enantiomeric excess measurement | Stereochemical purity assessment |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may modulate the activity of sodium channels or other ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)
- Structure : The phenyl ring bears a bulky tert-butyl (-C(CH₃)₃) group at the 3-position instead of methoxy and methyl .
- Molecular Formula: C₁₃H₂₁NO.
- Key Differences : Increased steric hindrance from tert-butyl may reduce binding affinity to receptors compared to the smaller methoxy/methyl substituents. Higher lipophilicity could enhance membrane permeability.
(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL
- Structure : Features a fluorine atom at the 3-position and methoxy at the 2-position .
- Molecular Formula: C₁₀H₁₄FNO₂.
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (CAS 1270057-87-8)
Heterocyclic Analogues
(2S,3R)-1-Amino-1-(1-phenyl-1H-pyrazol-5-yl)propan-2-ol (44a)
- Structure : Pyrazole ring replaces the phenyl group, introducing a nitrogen-rich heterocycle .
- Molecular Formula : C₁₁H₁₅N₃O.
- Key Differences : The pyrazole moiety enhances hydrogen-bonding capacity and may improve selectivity for enzymes or receptors requiring heterocyclic interactions.
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL (CAS 1213543-11-3)
Electron-Withdrawing Substituents
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1)
- Structure : Chloro (-Cl) at the 2-position and trifluoromethyl (-CF₃) at the 4-position .
- Molecular Formula: C₁₀H₁₁ClF₃NO.
- Key Differences : Strong electron-withdrawing groups lower the pKa (predicted: ~12.55) of the amine group, influencing protonation states and receptor interactions at physiological pH.
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Key Substituents | LogP* (Est.) |
|---|---|---|---|---|
| Target Compound | 209.3 | ~350 | 4-OCH₃, 3-CH₃ | 1.8 |
| (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL | 207.3 | ~360 | 3-C(CH₃)₃ | 2.5 |
| (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL | 230.1 | 359.7 | 3-Br, 5-CH₃ | 2.3 |
| (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL | 141.2 | N/A | 2-furyl | 0.5 |
*LogP: Estimated octanol-water partition coefficient.
Biological Activity
(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL, also known as 1-amino-2-(4-methoxy-3-methylphenyl)propan-2-ol, is an organic compound with the molecular formula C11H17NO2. This compound has garnered interest in various fields due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 1-amino-2-(4-methoxy-3-methylphenyl)propan-2-ol |
| CAS Number | 1213383-37-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino group allows it to participate in various biochemical reactions, potentially influencing metabolic pathways.
Potential Targets:
- Enzymatic Interactions : The compound may act as a substrate or inhibitor for certain enzymes involved in metabolic processes.
- Receptor Binding : Its structural features suggest potential interactions with neurotransmitter receptors, which could influence neurological activity.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, related compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is a hypothesis that it may provide neuroprotection through modulation of neurotransmitter systems.
- Antioxidant Properties : Compounds with similar structures have been documented to exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.
Case Studies
A study focusing on the biological profiling of compounds similar to this compound revealed insights into its potential applications:
Study Overview:
In a comparative analysis of various amino alcohol derivatives:
- Objective : To evaluate the antimicrobial and antioxidant properties.
- Methodology : Compounds were tested against standard bacterial strains and evaluated for their ability to scavenge free radicals.
Results:
The study found that several derivatives exhibited promising antimicrobial activity and significant antioxidant capacity, suggesting that this compound could be further explored for therapeutic applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
Common Synthetic Routes:
- Aromatic Amination and Substitution : Involves the reaction of 4-methoxy-3-methylphenylamine with appropriate alcohol derivatives.
- Reduction and Methylation : This method includes reducing a precursor compound followed by methylation to achieve the desired structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
